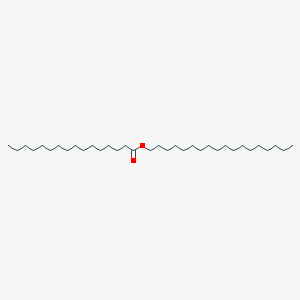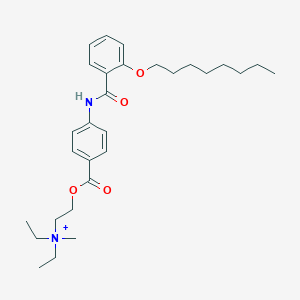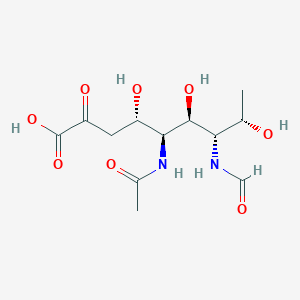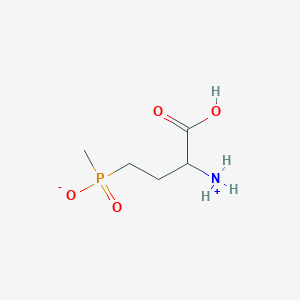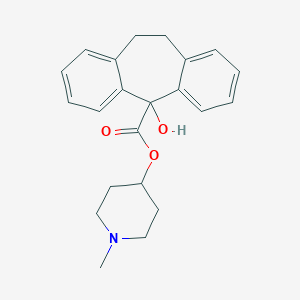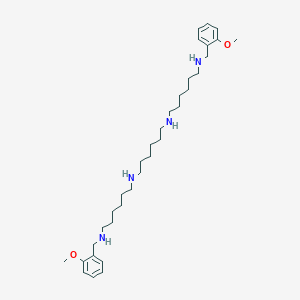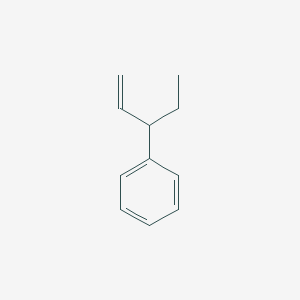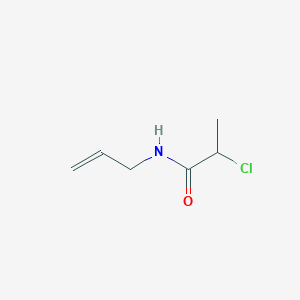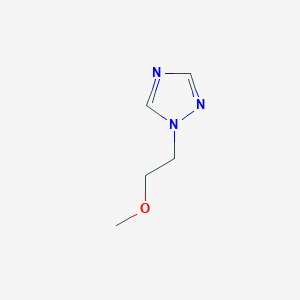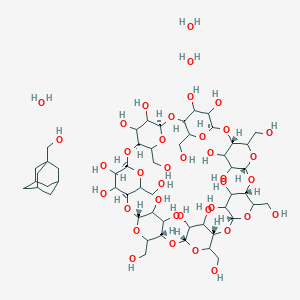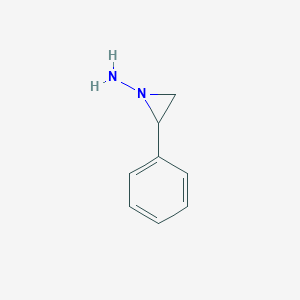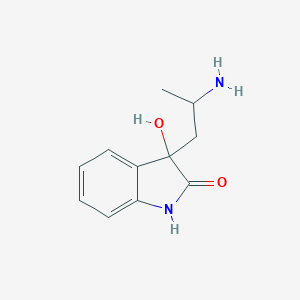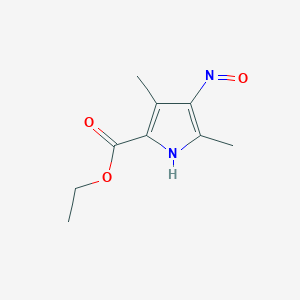![molecular formula C16H20N2O2 B012928 N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide CAS No. 19795-11-0](/img/structure/B12928.png)
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide, commonly known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation (PE). However, Dapoxetine has also been studied for its potential use in other scientific research applications, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. This leads to an increase in the time it takes to ejaculate, which can help treat premature ejaculation.
生化和生理效应
Dapoxetine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of serotonin in the brain, which can help regulate mood and emotions. Dapoxetine has also been shown to decrease the levels of cortisol, a stress hormone, in the body.
实验室实验的优点和局限性
Dapoxetine has several advantages for use in lab experiments. It has a high degree of selectivity for the serotonin transporter, which makes it useful for studying the role of serotonin in various physiological processes. However, Dapoxetine also has limitations, such as its short half-life and rapid metabolism, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on Dapoxetine. One area of interest is its potential use in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of Dapoxetine and its potential side effects. Finally, there is a need for more research on the mechanism of action of Dapoxetine and its effects on serotonin and other neurotransmitters in the brain.
Conclusion
Dapoxetine is a selective serotonin reuptake inhibitor (N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide) used to treat premature ejaculation. However, it has also been studied for its potential use in other scientific research applications. Dapoxetine works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. It has several advantages for use in lab experiments, but also has limitations. Further research is needed to understand the long-term effects of Dapoxetine and its potential use in the treatment of other conditions.
科学研究应用
Dapoxetine has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
属性
CAS 编号 |
19795-11-0 |
|---|---|
产品名称 |
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide |
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-18(2)9-5-8-17-16(20)14-10-12-6-3-4-7-13(12)11-15(14)19/h3-4,6-7,10-11,19H,5,8-9H2,1-2H3,(H,17,20) |
InChI 键 |
DFTPLSXMJPFUMX-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
规范 SMILES |
CN(C)CCCNC(=O)C1=CC2=CC=CC=C2C=C1O |
其他 CAS 编号 |
19795-11-0 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
